4-Bromo-6-fluoro-1H-indazol-3-ol chemical properties
4-Bromo-6-fluoro-1H-indazol-3-ol chemical properties
An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazol-3-ol
This guide provides a comprehensive technical overview of 4-Bromo-6-fluoro-1H-indazol-3-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The document delves into its chemical properties, plausible synthetic routes, reactivity, and its established role as a key structural motif in the development of novel therapeutics.
Core Chemical Identity and Nomenclature
4-Bromo-6-fluoro-1H-indazol-3-ol (CAS Number: 887567-85-3 ) is a halogenated derivative of the indazole bicyclic system.[1] A critical feature of its chemical identity is the existence of keto-enol tautomerism. The "ol" form, 4-bromo-6-fluoro-1H-indazol-3-ol, exists in equilibrium with its keto tautomer, 4-bromo-6-fluoro-1,2-dihydroindazol-3-one.[1] This equilibrium is fundamental to its reactivity and biological interactions, as the protonation state and hydrogen bonding potential differ between the two forms. For the purpose of this guide, we will primarily refer to it by its "-ol" nomenclature, while acknowledging the presence and importance of the "-one" tautomer.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core properties can be summarized and inferred from its structure and related analogues.
| Property | Value / Description | Source |
| CAS Number | 887567-85-3 | [1] |
| Molecular Formula | C₇H₄BrFN₂O | [1] |
| Molecular Weight | 231.02 g/mol | [1] |
| IUPAC Name | 4-bromo-6-fluoro-1,2-dihydroindazol-3-one | [1] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |
| pKa | The N-H and O-H protons are weakly acidic, allowing for deprotonation under basic conditions to form an indazolate anion. | Inferred |
Synthesis and Purification
Representative Synthetic Workflow
The synthesis logically proceeds through three key stages: diazotization of a substituted aniline, intramolecular cyclization to form the indazolone core, and finally, selective bromination at the C4 position.
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
Causality and Experimental Design: This protocol is designed for efficiency and control. Starting with 2-amino-5-fluorobenzoic acid provides the correct fluorine substitution pattern from the outset. Diazotization followed by reductive cyclization is a classic and reliable method for forming the indazolone ring. Finally, using N-Bromosuccinimide (NBS) allows for a regioselective bromination at the electron-rich C4 position, which is activated by the hydroxyl and amino groups of the heterocyclic system.
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Step 1: Diazotization of 2-Amino-5-fluorobenzoic acid
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Suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in aqueous HCl (e.g., 2 M) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.
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Rationale: This standard reaction converts the primary amine into a diazonium salt, which is a key electrophilic intermediate for the subsequent cyclization.
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Step 2: Reductive Cyclization to form 6-Fluoro-1H-indazol-3-ol
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Prepare a solution of tin(II) chloride (SnCl₂, ~3.0 eq) in concentrated HCl.
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Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A precipitate is expected to form.
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Allow the reaction to stir and warm to room temperature over several hours. The reaction progress can be monitored by TLC or LC-MS.
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Upon completion, collect the solid product by filtration, wash with water, and dry.
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Rationale: SnCl₂ acts as a reducing agent that facilitates the intramolecular cyclization of the diazonium salt with the adjacent carboxylic acid group, forming the stable indazolone ring system.
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Step 3: Regioselective Bromination
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Dissolve the 6-Fluoro-1H-indazol-3-ol from Step 2 (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
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Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise at room temperature.
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Stir the reaction for several hours until completion is confirmed by LC-MS.
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Rationale: The indazolone core is an electron-rich aromatic system. The C4 position is electronically activated, directing the electrophilic bromination with NBS to occur regioselectively at this site.
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Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 4-Bromo-6-fluoro-1H-indazol-3-ol.
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Spectral Analysis (Expected Characteristics)
While specific spectra for this compound are not publicly cataloged, the following section details the expected spectral characteristics based on its structure. This serves as a predictive guide for researchers synthesizing or handling this molecule.
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¹H NMR:
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Aromatic Protons: Two signals are expected in the aromatic region (~7.0-7.5 ppm). The proton at C7 would likely appear as a doublet, coupled to the fluorine at C6. The proton at C5 would appear as a doublet coupled to the N-H proton.
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Exchangeable Protons: Two broad singlets, exchangeable with D₂O, are expected for the N1-H and O3-H protons. Their chemical shifts can vary significantly depending on solvent and concentration.
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¹³C NMR:
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Seven distinct carbon signals are expected. The C-F and C-Br signals will be most characteristic. The C-F bond will result in a large one-bond coupling constant (¹JC-F), and smaller two- and three-bond couplings will be observed for adjacent carbons. The C-Br signal will appear at approximately 100-110 ppm. The carbonyl-like carbon (C3) of the keto tautomer would be expected around 160-170 ppm.
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Mass Spectrometry (MS):
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The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic molecular ion [M]⁺ or protonated molecule [M+H]⁺ peak.
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A critical diagnostic feature will be the isotopic pattern for bromine. Two peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by 2 m/z units.
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Chemical Reactivity and Stability
The reactivity of 4-Bromo-6-fluoro-1H-indazol-3-ol is dictated by its multiple functional groups, making it a versatile building block for further chemical elaboration.
Caption: Primary sites of chemical reactivity.
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N-Alkylation/Acylation: The N1-H of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles (alkyl halides, acyl chlorides) to generate N1-substituted derivatives.
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Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is the most versatile handle for molecular diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Reactions of the Hydroxyl Group: The C3-hydroxyl group can undergo O-alkylation to form ethers under basic conditions, although careful selection of reagents is needed to avoid competing N-alkylation.
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Stability: The compound is expected to be stable under standard laboratory conditions. It is likely sensitive to strong oxidizing and reducing agents.
Applications in Research and Drug Discovery
The 1H-indazol-3-ol scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitution pattern of 4-Bromo-6-fluoro-1H-indazol-3-ol makes it a highly valuable intermediate in the synthesis of potent and selective enzyme inhibitors.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of the LRRK2 kinase is a leading therapeutic strategy.[2] Numerous potent and selective LRRK2 inhibitors are based on the indazole core.[3][4] 4-Bromo-6-fluoro-1H-indazol-3-ol serves as a key building block where the C4-position can be elaborated via cross-coupling to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and brain penetrance.[5][6]
D-Amino Acid Oxidase (DAAO) Inhibitors
DAAO is a key enzyme that degrades the neuromodulator D-serine.[7] Inhibition of DAAO increases D-serine levels in the brain, which can enhance signaling through the NMDA receptor. This mechanism is being explored for the treatment of schizophrenia.[8][9] The 1H-indazol-3-ol chemical class has been identified as a source of potent DAAO inhibitors.[8] The fluorine and bromine atoms on the title compound allow for fine-tuning of electronic properties and provide vectors for further modification to improve inhibitory activity and pharmacokinetic profiles.
Summary
4-Bromo-6-fluoro-1H-indazol-3-ol is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its key attributes include a stable indazolone core, keto-enol tautomerism, and two distinct halogen atoms that allow for selective, directed chemical modifications. While detailed physicochemical data is sparse, its synthetic accessibility and proven utility as a core scaffold in the development of LRRK2 and DAAO inhibitors underscore its importance for researchers and scientists in the field of drug discovery.
References
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Keseru, G. M., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1579-1587. [Link]
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Logan, K. M., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 65(24), 16345–16368. [Link]
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Logan, K. M., et al. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Zhou, H., et al. (2021). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 12(3), 461–467. [Link]
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Fell, J. B., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983–2992. [Link]
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Logan, K. M., et al. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Request PDF. ResearchGate. [Link]
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Ferraris, D., et al. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 51(12), 3357–3359. [Link]
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Chemikart. (n.d.). 4-Bromo-6-fluoro-1H-indazol-3-ol. Retrieved from [Link]
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Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-9. [Link]
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Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. The open medicinal chemistry journal, 4, 3–11. [Link]
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